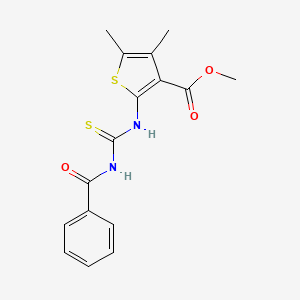

Methyl 2-(3-benzoylthioureido)-4,5-dimethylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a related compound, “ethyl-2-(3-benzoylthioureido)propanoate”, involves the reaction of benzoyl chloride, ammonium thiocyanate, l-alanine, and lanthanum(III) chloride . The compound was refluxed with LaCl3 in ethanol for 17 hours to yield the title compound .

Molecular Structure Analysis

The molecular structure of a related compound, “ethyl-2-(3-benzoylthioureido)propanoate”, was confirmed by single-crystal diffractional analysis . The crystal structure of this compound was found to be triclinic .

Chemical Reactions Analysis

The reaction between 4-aminobenzoic acid and benzoyl isothiocyanate has been used to synthesize a compound called "4-(3-Benzoylthioureido)benzoic acid" . This compound has been characterized by elemental analysis, MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible techniques .

Wissenschaftliche Forschungsanwendungen

- Methyl 2-(3-benzoylthioureido)benzoate serves as a ligand in the formation of metal complexes. It coordinates with metal ions through either nitrogen (N) or sulfur (S) atoms, or both. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

- Thiourea derivatives, including Methyl 2-(3-benzoylthioureido)benzoate , exhibit antiviral and antifungal properties. Researchers explore their potential as therapeutic agents against viral infections and fungal diseases .

- Thiourea compounds are used to study the corrosion behavior of metals. By assessing the interaction between Methyl 2-(3-benzoylthioureido)benzoate and metal surfaces, researchers gain insights into corrosion prevention strategies .

- The compound’s crystal structure reveals intramolecular hydrogen bonding (N–H···O) and tautomeric forms. Understanding these interactions contributes to our knowledge of molecular behavior and stability .

- Thiourea derivatives, including Methyl 2-(3-benzoylthioureido)benzoate , have been employed in solid supported liquid membrane systems for extracting toxic metals. These systems offer efficient metal separation and recovery .

- Researchers use techniques such as MS, FT-IR, 1H-NMR, and UV–Visible spectroscopy to characterize Methyl 2-(3-benzoylthioureido)benzoate . These studies provide valuable data on its structure, electronic transitions, and vibrational modes .

Metal Complex Formation

Antiviral and Antifungal Activities

Corrosion Inhibition Studies

Hydrogen Bonding and Tautomeric Equilibrium

Solid Supported Liquid Membrane Systems

Spectroscopic Studies and Characterization

Eigenschaften

IUPAC Name |

methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-9-10(2)23-14(12(9)15(20)21-3)18-16(22)17-13(19)11-7-5-4-6-8-11/h4-8H,1-3H3,(H2,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILQOCXQQRLDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=S)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzoylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)

![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)

![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)

![N-[4-(dimethylamino)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632919.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)

![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)

![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/no-structure.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)